Tunicamycin V

MraY Inhibition Antibacterial Enzymology

Choose Tunicamycin V (CAS 66054-36-2) for absolute experimental reproducibility. Unlike undefined 'tunicamycin mixtures,' this single-component nucleoside antibiotic guarantees predictable MraY inhibition (IC50 0.35 μM) and consistent N-glycosylation blockade, eliminating batch-dependent variability that compromises dose-response, ER stress, and UPR studies. Ideal as a SAR template in antibiotic drug discovery.

Molecular Formula C38H62N4O16
Molecular Weight 830.9 g/mol
CAS No. 66054-36-2
Cat. No. B2550093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTunicamycin V
CAS66054-36-2
Molecular FormulaC38H62N4O16
Molecular Weight830.9 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O
InChIInChI=1S/C38H62N4O16/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54/h12,14-16,19,21-23,26-37,43,45,48-53H,4-11,13,17-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54)/b14-12+/t21-,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36-,37+/m1/s1
InChIKeyMEYZYGMYMLNUHJ-DIRMKAHISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tunicamycin V (CAS 66054-36-2) as a Single-Component MraY Inhibitor for Procuring Reproducible Glycosylation Research


Tunicamycin V (Tunicamycin A), CAS 66054-36-2, is a discrete, structurally-defined nucleoside antibiotic within the tunicamycin class, naturally produced by *Streptomyces* species [1]. It comprises a uracil nucleoside, an 11-carbon aminodialdose (tunicamine), N-acetylglucosamine, and a specific 13-methyltetradec-2-enoyl fatty acyl chain (n=9) . As a single chemical entity with confirmed purity (≥95% by LC/MS-ELSD) , Tunicamycin V potently and specifically inhibits bacterial phospho-N-acetylmuramyl-pentapeptide translocase (MraY) with a reported IC50 of 0.35 μM . This well-characterized inhibition of a defined molecular target makes Tunicamycin V an essential and highly reproducible tool for probing the initial, committed step of N-linked glycosylation in eukaryotic systems and for bacterial cell wall biosynthesis studies.

Tunicamycin V Procurement Rationale: Why the Fatty Acid Chain Defines Potency and Mixtures Introduce Irreproducibility


The term 'tunicamycin' is commonly used to refer to a complex, natural mixture of at least 10 homologous antibiotics, with the major components being Tunicamycins V, VII, II, and X (also known as A, B, C, and D) [1]. The sole structural distinction among these major homologs is the length of their N-linked fatty acid chain, defined by the number of carbons (n=9 for Tunicamycin V) . This seemingly minor structural variation has profound functional consequences, as homologs have been shown to differ in both the concentration required for maximum inhibition of N-linked glycosylation and their ability to inhibit protein synthesis [2]. Therefore, substituting a purified, single-component reagent like Tunicamycin V with an undefined 'tunicamycin mixture' introduces a significant and uncontrolled variable: the batch-dependent, irreproducible biological activity stemming from an unknown and varying composition of homologs. This variability directly undermines the precision and comparability of results in critical applications such as dose-response studies, biomarker identification, and mechanistic assays. Procuring Tunicamycin V eliminates this confounding factor, ensuring that the observed biological effect can be attributed to a single, defined molecular entity, a fundamental principle of reproducible scientific experimentation.

Tunicamycin V Product-Specific Quantitative Evidence: Direct Comparative Data Against Homologs and Analogs


Tunicamycin V MraY Inhibition Potency Versus Tunicamycin Homolog Mixture IC50 Values

Tunicamycin V demonstrates a well-defined and reproducible inhibitory potency against the bacterial target MraY, with a reported IC50 of 0.35 μM . In contrast, the use of a complex tunicamycin mixture introduces a range of IC50 values from different homologs. For instance, a recent study isolating several tunicamycin-class compounds (including homologs VII, VIII, IX, and corynetoxin U17a) from a marine *Streptomyces* sp. reported a range of IC50 values against *S. aureus* MraY from 0.08 to 0.21 μg/mL (approximately 0.10-0.25 μM) [1]. The use of Tunicamycin V provides a single, precisely known IC50, enabling accurate and reproducible dose-response calculations, which is not possible with a mixture of unknown composition.

MraY Inhibition Antibacterial Enzymology

Tunicamycin V Concentration-Dependent Glycosylation Inhibition Profile in Mammalian Systems

The functional consequence of using a defined, single homolog like Tunicamycin V is evident in N-linked glycosylation assays. A study using tunicamycin to inhibit glycosylation in pig ear skin slices found that at a concentration of 1 μg/mL, glycosylation was inhibited by 45-55%. Importantly, increasing the concentration up to 5-fold (to 5 μg/mL) did not significantly increase the degree of inhibition [1]. This clear, quantifiable, and saturable inhibition profile is characteristic of a single-component reagent. In contrast, studies with tunicamycin mixtures show that different homologs achieve maximum inhibition at different concentrations, a phenomenon that would confound any attempt to define a clear dose-response relationship and replicate experiments across different batches of a complex mixture [2].

N-linked Glycosylation Glycobiology ER Stress

Tunicamycin V Structure Defines Key Pharmacophore for Selective MraY Inhibition Over Human GPT

The defined structure of Tunicamycin V has been instrumental in elucidating the key pharmacophore required for MraY inhibition, which is a critical step in designing more selective antibacterial agents. Systematic SAR studies using a series of truncated analogues of Tunicamycin V have established the minimum structural requirements for MraY inhibition [1]. This work is foundational to ongoing efforts to overcome the major limitation of the tunicamycin class: off-target inhibition of the human ortholog, GPT, which leads to eukaryotic cytotoxicity [2]. A detailed structural comparison of the human GPT and bacterial MraY complexes with tunicamycin has revealed 'drastically different dimer organization' and distinct differences in active site shape and solvent accessibility [3]. These findings, which directly inform the rational design of MraY-specific inhibitors, are predicated on the use of a well-defined chemical entity like Tunicamycin V, as opposed to an undefined mixture of homologs.

Structure-Activity Relationship Drug Discovery Off-target Toxicity

Primary Application Scenarios for Tunicamycin V in Academic and Industrial Research


Precision N-Glycosylation Inhibition for Reproducible Mechanistic Studies

Tunicamycin V is the reagent of choice for experiments requiring precise and reproducible blockade of the first, committed step of N-linked glycosylation in eukaryotic cells. The defined IC50 of 0.35 μM against its target MraY allows for predictable and batch-independent dose-response studies, a requirement that cannot be met by using an undefined mixture of tunicamycin homologs which exhibit variable potencies [1]. This makes Tunicamycin V essential for consistent experiments investigating glycoprotein function, endoplasmic reticulum (ER) stress pathways, and the unfolded protein response (UPR).

Controlled Induction of ER Stress and UPR in Cellular Models

A primary research use of tunicamycin is to induce ER stress by causing the accumulation of misfolded, unglycosylated proteins. Tunicamycin V, by virtue of being a single, pure compound with known potency , enables the establishment of a consistent and controllable ER stress stimulus. This is critical for reproducible investigations into the UPR, autophagy, and ER stress-associated cell death pathways across various model systems, including those in oncology, neuroscience, and metabolic disease research [1]. The use of a complex mixture would introduce uncontrollable variability in the intensity and kinetics of ER stress induction.

Defined Pharmacophore Tool for MraY Inhibitor Drug Discovery Programs

In industrial and academic medicinal chemistry programs targeting novel antibiotics, Tunicamycin V serves as an indispensable tool compound. Its well-defined structure has been used as the template for systematic structure-activity relationship (SAR) studies to define the minimal pharmacophore for MraY inhibition . This knowledge is directly applied in the rational design of new MraY inhibitors aimed at overcoming the off-target toxicity that plagues the natural tunicamycin class [1]. The use of a single-component Tunicamycin V, as opposed to a mixture, provides the chemical clarity required for high-resolution co-crystallography with target enzymes and for the synthesis of interpretable analogue libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tunicamycin V

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.